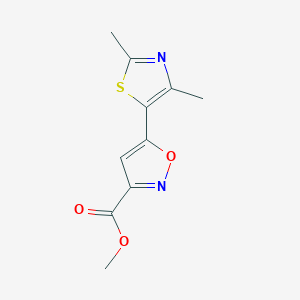![molecular formula C8H5ClFN3OS B13692783 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core, makes it a promising candidate for various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring. This can be achieved through the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine and Fluorine: The introduction of chlorine and fluorine atoms can be accomplished through halogenation reactions. For instance, the use of N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can introduce chlorine and fluorine atoms, respectively.
Methylthio Group Addition: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a suitable methylthio reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. It has shown promise in inhibiting specific cancer cell lines by targeting key molecular pathways.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: Researchers use this compound to explore its reactivity and to develop new synthetic methodologies.
Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. For instance, it may inhibit tyrosine kinases or other key enzymes involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and the type of cancer being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piritrexim: An antifolate compound with antitumor properties.
Palbociclib: A breast cancer drug that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct reactivity and potential therapeutic applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and reduced side effects.
Eigenschaften
Molekularformel |
C8H5ClFN3OS |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
7-chloro-6-fluoro-2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClFN3OS/c1-15-8-12-6-3(7(14)13-8)2-4(10)5(9)11-6/h2H,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
KPRLZNLBALWAFV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=NC(=C(C=C2C(=O)N1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)

![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)




![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)

![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
